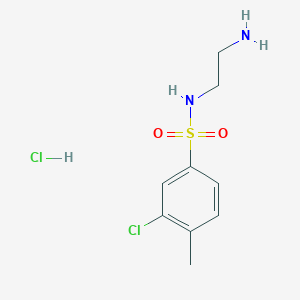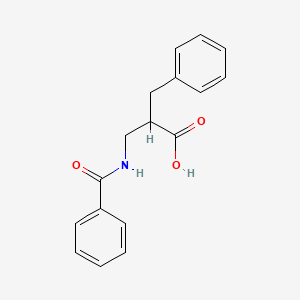![molecular formula C17H15N3OS B7640380 N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide is a chemical compound that is commonly referred to as CCT251545. It is a small molecule inhibitor that has been found to selectively target the protein kinase PAK4. PAK4 is an important protein that is involved in the regulation of cell growth, differentiation, and migration. CCT251545 has been shown to have potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
CCT251545 selectively targets PAK4 by binding to the ATP-binding pocket of the protein kinase. This prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. CCT251545 has been found to have a high affinity for PAK4, with an IC50 value of 7.5 nM.
Biochemical and Physiological Effects:
CCT251545 has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In inflammatory cells, it has been found to inhibit the production of inflammatory cytokines and chemokines, and reduce the infiltration of immune cells into inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CCT251545 is its selectivity for PAK4. This allows for the specific targeting of this protein kinase, without affecting other signaling pathways. However, one of the limitations of CCT251545 is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future research directions for CCT251545. One area of research is the development of more potent and selective inhibitors of PAK4. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CCT251545. Additionally, the potential applications of CCT251545 in other diseases, such as neurodegenerative disorders, are also being explored.
Synthesemethoden
The synthesis of CCT251545 involves several steps. The first step involves the preparation of the starting material, 3-cyanophenylcyclopropane. This is done by reacting 3-cyanophenylmagnesium bromide with cyclopropyl bromide. The resulting product is then reacted with thioamide to yield CCT251545. The overall yield of the synthesis process is approximately 10%.
Wissenschaftliche Forschungsanwendungen
CCT251545 has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of cancer. PAK4 has been found to be overexpressed in various types of cancer, including breast, lung, and pancreatic cancer. CCT251545 has been shown to inhibit the growth and proliferation of cancer cells by selectively targeting PAK4. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer, CCT251545 has also been studied for its potential applications in inflammatory disorders. PAK4 has been found to play a role in the regulation of the immune response. CCT251545 has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory disorders, including rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c18-9-11-2-1-3-13(8-11)17(6-7-17)20-16(21)15-14(12-4-5-12)19-10-22-15/h1-3,8,10,12H,4-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRIPSIHQKXMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=N2)C(=O)NC3(CC3)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)


![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)

![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)
![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)


![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)
